tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyrimidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid methyl ester
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid ethyl ester
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate is unique due to its tert-butyl ester group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-13(2,3)20-12(18)17-9-5-14(19,6-10-17)11-15-7-4-8-16-11/h4,7-8,19H,5-6,9-10H2,1-3H3 |
InChI Key |
QKPZLLSIRXTNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.